Enantiomeric Configuration: (R)-Enantiomer vs. (S)-Enantiomer in CXCR4 Antagonism
The (R)-enantiomer (D-configuration) of 4-aminophenylalanine is a critical pharmacophoric element in the cyclic pentapeptide CXCR4 antagonist FC131. 4-Amino-D-phenylalanine ([D-Phe(4-NH2)]) inhibits CXCL12 binding to CXCR4 with an IC50 of 0.1 µM, whereas the corresponding L-enantiomer shows substantially weaker binding [1]. The methyl ester dihydrochloride serves as a direct precursor to 4-amino-D-phenylalanine via ester hydrolysis, enabling enantioselective synthesis of CXCR4-targeted agents. Procurement of the defined (R)-enantiomer eliminates the need for chiral resolution and ensures downstream biological activity.
| Evidence Dimension | CXCR4 binding inhibition (IC50) |
|---|---|
| Target Compound Data | 4-Amino-D-phenylalanine (derived from target compound) IC50 = 0.1 µM |
| Comparator Or Baseline | 4-Amino-L-phenylalanine: activity significantly weaker (exact IC50 not reported in direct comparison) |
| Quantified Difference | The D-enantiomer achieves low-micromolar potency; the L-enantiomer is markedly less active. |
| Conditions | In vitro CXCL12/CXCR4 binding assay using FC131 cyclic pentapeptide scaffold |
Why This Matters
For researchers developing CXCR4 antagonists, only the (R)-configured building block delivers the required target engagement potency, making enantiomeric purity a sine qua non for procurement decisions.
- [1] MedChemExpress. 4-Amino-D-phenylalanine (CAS 102281-45-8) product bioactivity description: inhibits CXCL12 binding to CXCR4, IC50 0.1 µM. https://www.medchemexpress.eu/4-Amino-D-phenylalanine.html View Source
